Delcasertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Research

Delcasertib's ability to inhibit cell division makes it a promising candidate for cancer therapy. Studies have shown that delcasertib can induce cell death in various cancer cell lines, including those resistant to other chemotherapeutic agents []. Research is ongoing to evaluate the efficacy of delcasertib as a single agent or in combination with other therapies for different types of cancer [, ].

Understanding Cell Division

Delcasertib can be used as a research tool to study the process of cell division. By inhibiting Aurora B kinase, researchers can investigate the specific roles of this protein in mitosis and how its disruption affects cell cycle progression []. This knowledge can be valuable for understanding the mechanisms underlying cell proliferation and development of diseases associated with abnormal cell division.

Investigating Mitotic Defects

Delcasertib can be used to model mitotic defects in cells. Studies have shown that delcasertib treatment can lead to chromosome missegregation, a hallmark of many cancers []. This allows researchers to investigate the consequences of these defects on cell viability and their potential contribution to disease development.

The synthesis of Delcasertib involves several steps that typically include the formation of the disulfide bond and other modifications to enhance its selectivity and potency. While specific synthetic routes may vary, they generally encompass:

- Formation of the Core Structure: Initial steps focus on constructing the core framework of Delcasertib.

- Disulfide Bond Formation: Key reactions involve creating the disulfide linkage, which is critical for its biological function.

- Purification and Characterization: Final steps include purification techniques such as chromatography and characterization methods like NMR spectroscopy to confirm structure and purity .

Delcasertib shares structural and functional similarities with several other compounds that target protein kinase C isoforms. Below is a comparison with notable similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Gö6976 | Inhibits conventional PKC isoforms | Broad-spectrum PKC inhibition |

| Eniporide | Inhibits sodium-hydrogen exchanger | Focused on cardiac protection against ischemia |

| Rottlerin | Selective inhibitor of delta PKC | Known for neuroprotective effects |

Uniqueness of Delcasertib

Molecular Formula and Weight Analysis

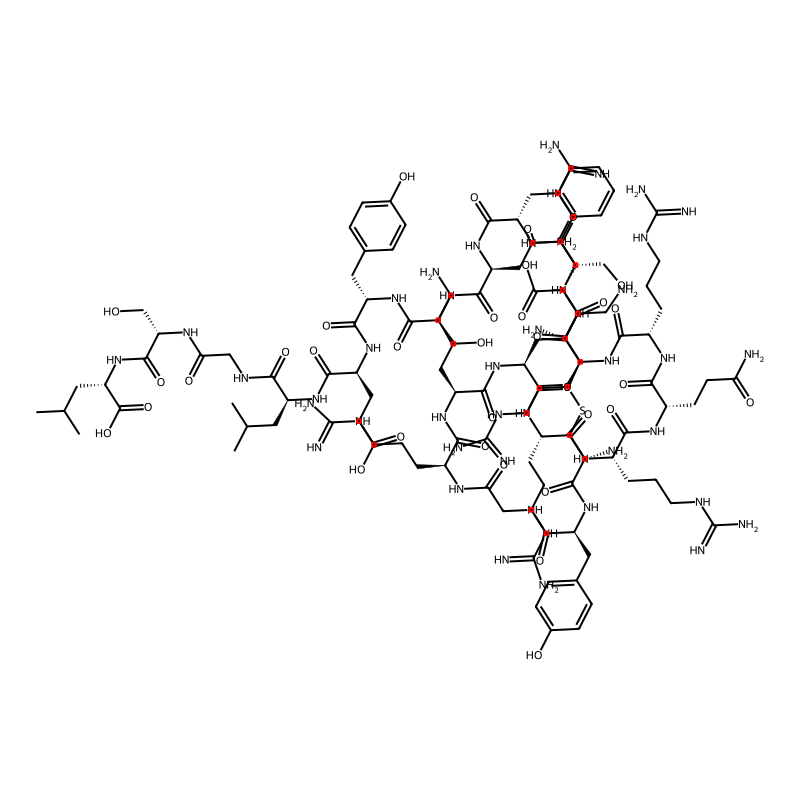

Delcasertib exhibits a complex molecular structure characterized by its substantial peptide composition and intricate chemical framework [1]. The compound possesses the molecular formula C₁₂₀H₁₉₉N₄₅O₃₄S₂, representing one of the larger therapeutic peptides in current pharmaceutical research [1] [4]. The molecular weight of delcasertib is precisely 2880.28 grams per mole, with an exact mass of 2878.4668 daltons as determined through high-resolution mass spectrometry [1] [9]. This substantial molecular weight reflects the compound's dual-peptide architecture and extensive amino acid composition [4].

The compound is officially registered under Chemical Abstracts Service number 949100-39-4, facilitating its identification across scientific databases and regulatory frameworks [1] [22]. The molecular formula reveals the presence of 120 carbon atoms, 199 hydrogen atoms, 45 nitrogen atoms, 34 oxygen atoms, and 2 sulfur atoms, indicating the peptide's rich amino acid diversity and the critical disulfide connectivity that maintains structural integrity [1] [4].

| Property | Value | Analytical Method |

|---|---|---|

| Molecular Formula | C₁₂₀H₁₉₉N₄₅O₃₄S₂ | Mass Spectrometry |

| Molecular Weight | 2880.28 g/mol | Calculated/MS |

| Exact Mass | 2878.4668 Da | High-Resolution MS |

| CAS Number | 949100-39-4 | Registry Assignment |

| Elemental Composition | C: 120, H: 199, N: 45, O: 34, S: 2 | Molecular Formula Analysis |

Peptide Sequence Composition and Characteristics

Delcasertib consists of two distinct peptide chains connected through a disulfide linkage, creating a heterodimeric structure essential for its biological function [5] [9] [12]. The first peptide chain, designated as sequence A, contains the amino acid sequence CYGRKKRRQRRR, representing a twelve-residue peptide derived from the human immunodeficiency virus type 1 transactivator protein region 47-57 [5] [12]. This sequence serves as the cellular penetration component, facilitating intracellular delivery of the therapeutic payload [10] [12].

The second peptide chain, sequence B, comprises the amino acid sequence CSFNSYELGSL, an eleven-residue peptide derived from the delta V1-1 portion of protein kinase C delta [5] [10] [12]. This sequence constitutes the cargo peptide responsible for the compound's selective inhibitory activity against delta protein kinase C [2] [10]. The combined peptide structure totals 23 amino acids, creating a unique bifunctional therapeutic agent [12].

Analysis of the amino acid composition reveals significant structural characteristics that influence the compound's properties and function [21]. The peptide contains nine basic residues, including seven arginine residues and two lysine residues, predominantly concentrated in the transactivator protein-derived sequence [9] [11]. This high concentration of positively charged residues facilitates membrane interaction and cellular uptake [11] [12]. The compound also contains two acidic residues, one glutamic acid and one asparagine, along with six polar residues including three serine residues, two tyrosine residues, and one glutamine residue [9] [21].

| Sequence Component | Amino Acid Sequence | Origin | Function |

|---|---|---|---|

| Chain A (Carrier) | CYGRKKRRQRRR | HIV-1 TAT₄₇₋₅₇ | Cell Penetration |

| Chain B (Cargo) | CSFNSYELGSL | PKC δV1-1 | PKC Delta Inhibition |

| Total Residues | 23 amino acids | Synthetic Conjugate | Therapeutic Activity |

| Basic Residues | 9 (R: 7, K: 2) | Predominantly Chain A | Membrane Interaction |

| Acidic Residues | 2 (E: 1, N: 1) | Chain B | Structural Balance |

Disulfide Bridge Formation and Structural Stability

The structural integrity of delcasertib critically depends on the formation of an intermolecular disulfide bridge connecting the two constituent peptide chains [4] [5] [17]. This disulfide bond forms between the cysteine residue at position 1 of chain A and the cysteine residue at position 1 of chain B, designated as the A1-B1 disulfide bridge [4] [9]. The formation of this covalent linkage is essential for maintaining the compound's biological activity and structural stability [17] [19].

The disulfide bridge serves multiple structural and functional roles within the delcasertib architecture [15] [16]. Primarily, it provides structural stability by covalently linking the two peptide components, preventing dissociation under physiological conditions [15]. This connectivity ensures that the cellular penetration peptide remains associated with the therapeutic cargo peptide throughout the delivery process [17] [19]. The disulfide linkage also contributes to the compound's resistance to proteolytic degradation, extending its biological half-life [16].

The formation of disulfide bridges follows established principles of protein chemistry, where cysteine residues undergo oxidative coupling to form covalent sulfur-sulfur bonds [15] [16]. In the case of delcasertib, this process occurs through controlled synthetic conditions that favor the desired intermolecular linkage over potential intramolecular or alternative intermolecular connections [17] [19]. The specificity of this disulfide formation is crucial for maintaining the compound's intended biological activity [15].

Structural stability analysis reveals that the disulfide bridge contributes significantly to the overall conformational rigidity of delcasertib [15] [16]. The covalent connection constrains the relative positioning of the two peptide chains, creating a defined three-dimensional structure that is essential for receptor recognition and binding [15]. This structural constraint also influences the compound's solubility characteristics and membrane interaction properties [16] [17].

| Structural Feature | Specification | Functional Significance |

|---|---|---|

| Disulfide Bridge | Cys1(A)-Cys1(B) | Intermolecular Stability |

| Bond Type | Covalent S-S Linkage | Irreversible Connection |

| Formation Mechanism | Oxidative Coupling | Controlled Synthesis |

| Stability Contribution | High Structural Rigidity | Enhanced Half-life |

| Conformational Effect | Defined 3D Structure | Receptor Specificity |

Physicochemical Properties and Solubility Profile

Delcasertib exhibits distinct physicochemical properties that reflect its peptide nature and structural complexity [4] [6] [23]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported solubility values ranging from 60 to 100 milligrams per milliliter, corresponding to approximately 34.72 millimolar concentration [4] [6] [23]. This high solubility in dimethyl sulfoxide facilitates laboratory handling and formulation development for research applications [23].

In contrast to its dimethyl sulfoxide solubility, delcasertib shows limited aqueous solubility, a characteristic typical of large peptides with significant hydrophobic amino acid content [21] [24]. The compound's solubility profile is influenced by its amino acid composition, particularly the presence of hydrophobic residues such as phenylalanine, leucine, and the aromatic tyrosine residues [21]. The high proportion of basic residues, however, provides some degree of water interaction through hydrogen bonding and electrostatic interactions [24].

Storage stability represents a critical aspect of delcasertib's physicochemical profile [4] [7]. When stored as a solid powder, the compound maintains stability for up to two years at negative eighty degrees Celsius and one year at negative twenty degrees Celsius [4] [7]. In solution form, stability is reduced to six months at negative eighty degrees Celsius and one month at negative twenty degrees Celsius [4] [7]. These storage requirements reflect the peptide's susceptibility to degradation through various mechanisms including oxidation, hydrolysis, and aggregation [7].

The compound's pharmacokinetic properties reveal rapid clearance characteristics typical of peptide therapeutics [8] [12]. Delcasertib reaches steady-state concentrations within 5 to 30 minutes following intravenous administration, with a terminal elimination half-life of 2 to 5 minutes [8] [12]. This rapid clearance profile reflects the compound's peptide nature and the body's efficient mechanisms for peptide metabolism and elimination [12].

| Property Category | Specification | Value | Implications |

|---|---|---|---|

| DMSO Solubility | High | 60-100 mg/mL | Research Formulation |

| Aqueous Solubility | Limited | Low | Formulation Challenge |

| Powder Stability (-80°C) | Long-term | 2 years | Storage Advantage |

| Solution Stability (-80°C) | Medium-term | 6 months | Handling Limitation |

| Terminal Half-life | Rapid | 2-5 minutes | Fast Clearance |

| Steady State | Quick | 5-30 minutes | Rapid Distribution |

Comparative Structural Analysis with Other Protein Kinase C Modulators

Delcasertib represents a unique class within the spectrum of protein kinase C modulators, distinguished by its peptide-based structure and selective mechanism of action [25] [26] [30]. Unlike small molecule protein kinase C inhibitors such as bisindolylmaleimide I and Gö6983, which function through adenosine triphosphate-competitive mechanisms in the kinase active site, delcasertib operates through selective disruption of protein-protein interactions [11] [29] [30].

The structural comparison with other protein kinase C modulators reveals significant differences in molecular architecture and mechanism [25] [26] [33]. Phorbol esters, such as phorbol 12-myristate 13-acetate, function as small molecule activators with molecular weights around 616 daltons, targeting the C1 domain of protein kinase C for activation [25] [26]. In contrast, delcasertib's molecular weight of 2880 daltons reflects its complex peptide structure designed for selective inhibition rather than activation [1] [25].

Natural product modulators like bryostatin-1 represent another structural class, with molecular weights around 905 daltons and complex polycyclic structures that interact with the C1 domain [25] [33]. These compounds demonstrate that protein kinase C modulation can be achieved through diverse structural approaches, from small synthetic molecules to complex natural products to engineered peptides like delcasertib [25] [26].

The selectivity profile of delcasertib distinguishes it from pan-protein kinase C inhibitors [26] [30]. While compounds like bisindolylmaleimide I and Gö6983 inhibit multiple protein kinase C isoforms through their adenosine triphosphate-competitive mechanisms, delcasertib achieves delta protein kinase C selectivity through its specific peptide sequence derived from the delta V1-1 region [11] [26] [30]. This selectivity represents a significant advantage in therapeutic applications where isoform-specific modulation is desired [30].

Comparative analysis of other peptide-based protein kinase C modulators reveals structural similarities and differences [11] [30]. The protein kinase C epsilon V1 peptide, with an approximate molecular weight of 800-1000 daltons, shares the peptide-based approach but targets a different protein kinase C isoform [11]. Similarly, protein kinase C delta pseudosubstrate peptides, with molecular weights of 2000-2500 daltons, provide delta selectivity but through pseudosubstrate mimicry rather than translocation inhibition [11] [30].

| Compound Class | Molecular Weight Range | Mechanism | Selectivity | Structural Type |

|---|---|---|---|---|

| Delcasertib | 2880 Da | Translocation Inhibition | δ-PKC Selective | Dual Peptide |

| Phorbol Esters | 400-700 Da | C1 Domain Activation | Pan-PKC | Small Molecule |

| Bryostatin-1 | 900 Da | C1 Domain Activation | Novel PKC | Natural Product |

| BisI/Gö6983 | 400-450 Da | ATP Competitive | Pan-PKC | Small Molecule |

| PKC Peptide Inhibitors | 800-2500 Da | Various Peptide | Isoform Selective | Peptide |

Solid-phase peptide synthesis represents the primary methodology for producing Delcasertib and similar complex peptides containing disulfide bonds [1] [2]. This approach involves the stepwise assembly of amino acids on an insoluble polymer support, typically using the fluorenylmethyloxycarbonyl and tert-butyl protecting group strategy [1] [3].

For Delcasertib synthesis, the process begins with the attachment of the carboxy-terminal amino acid to an appropriate resin, followed by sequential deprotection and coupling cycles [4] [3]. The peptide consists of two distinct segments: a cell-penetrating peptide sequence derived from human immunodeficiency virus type 1 transactivator protein (CYGRKKRRQRRR) and a cargo peptide derived from the delta protein kinase C inhibitor sequence (CSFNSYELGSL) [5] [6] [7]. Each segment requires careful optimization of coupling conditions to achieve high yields and minimize side reactions.

The choice of resin significantly impacts synthesis efficiency. For Delcasertib, Wang resin or Rink amide resin are commonly employed, with loadings typically ranging from 0.2 to 0.7 millimoles per gram to minimize steric hindrance during coupling [4] [3]. The presence of multiple arginine residues in the transactivator protein sequence necessitates careful attention to aggregation prevention through the use of chaotropic additives or pseudoproline incorporation [8] [9].

Coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium or O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluorophosphate are preferred for their efficiency in forming peptide bonds with minimal racemization [10] [3]. Reaction monitoring through ninhydrin or trinitrobenzenesulfonic acid tests ensures complete coupling before proceeding to the next cycle [4] [11].

Temperature control plays a crucial role in synthesis optimization. While traditional solid-phase peptide synthesis operates at room temperature, elevated temperatures of 50-70°C can significantly improve coupling efficiency for difficult sequences [12] [13]. Microwave-assisted synthesis has emerged as particularly effective for challenging couplings, reducing reaction times from hours to minutes while maintaining product quality [8] [13].

Solution-Phase Methods for Peptide Coupling

Solution-phase peptide synthesis offers complementary advantages to solid-phase methods, particularly for specific structural modifications and large-scale production of shorter peptide fragments [14] [3]. For Delcasertib manufacturing, solution-phase approaches are primarily employed for fragment synthesis and subsequent ligation strategies.

The method relies on the sequential coupling of protected amino acid derivatives in solution, with careful selection of protecting groups to ensure orthogonal deprotection strategies [14] [3]. The benzyloxycarbonyl and benzyl protecting group combination or the tert-butoxycarbonyl and tert-butyl system are commonly utilized, depending on the specific synthetic requirements [3] [15].

Coupling reagents in solution-phase synthesis include carbodiimides such as dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide, often used in combination with hydroxybenzotriazole or hydroxy-7-azabenzotriazole to suppress racemization [14] [16]. The propylphosphonic anhydride coupling system has gained prominence for its efficiency and reduced environmental impact [16] [10].

Active ester methods represent an alternative approach, utilizing hydroxysuccinimide esters for efficient peptide bond formation [3] [17]. This strategy is particularly valuable for repetitive coupling sequences and can be automated to improve consistency and throughput.

Reaction monitoring in solution-phase synthesis employs high-performance liquid chromatography analysis to track conversion and identify impurities [14] [18]. This real-time monitoring capability allows for immediate optimization of reaction conditions and ensures consistent product quality.

Fragment condensation strategies enable the assembly of longer peptides from shorter, well-characterized segments [3] [19]. For Delcasertib, the two peptide chains can be synthesized separately using solution-phase methods and subsequently coupled through native chemical ligation or other convergent approaches [3] [19].

Disulfide Bridge Formation Techniques

The formation of the critical disulfide bond linking the two peptide segments of Delcasertib represents a key challenge in synthesis methodology [5] [6] [7]. Multiple approaches have been developed to achieve regioselective disulfide formation while maintaining peptide integrity.

Air oxidation remains the simplest method, involving exposure of the linear peptide containing free cysteine residues to atmospheric oxygen under slightly alkaline conditions at pH 7.5-8.5 [20] [21]. This thermodynamically controlled process typically yields 60-85% of the desired cyclic product, though reaction times can extend from hours to days depending on peptide concentration and sequence [20] [22].

The glutathione redox system provides a more physiologically relevant oxidation environment, utilizing a mixture of reduced and oxidized glutathione in phosphate buffer at pH 7.5 [20] [21]. This method achieves 70-90% yields and allows for slow rearrangement to the most thermodynamically stable disulfide configuration [23] [20]. The process requires 1-2 days for completion but minimizes formation of polymeric side products.

Iodine oxidation offers enhanced control over disulfide formation kinetics [20] [24]. Treatment with iodine in methanol-water or acetic acid-water mixtures enables rapid, regioselective disulfide bond formation with yields of 80-95% [20] [25]. However, care must be taken to prevent iodination of tyrosine, histidine, and tryptophan residues [20] [24].

Dimethyl sulfoxide oxidation provides a mild alternative, utilizing 1-10% dimethyl sulfoxide in aqueous solution at pH 6-8 [20] [21]. This method achieves moderate yields of 65-80% while maintaining compatibility with most amino acid side chains, though methionine oxidation can occur as a side reaction [20] [22].

Advanced methods include the use of N-chlorosuccinimide activated with trifluoroacetic acid for on-resin disulfide formation [24]. This technique enables rapid (15 minutes) and clean disulfide assembly with 90-95% yields directly on the solid support, eliminating the need for solution-phase oxidation steps [24] [26].

Thallium(III) trifluoroacetate represents a highly selective reagent for regioselective disulfide formation, achieving yields of 85-95% with excellent selectivity [20] [24]. Despite its effectiveness, the toxicity and cost of this reagent limit its widespread application [20] [25].

Purification Methods and Challenges

Purification of Delcasertib requires sophisticated chromatographic techniques due to the complex impurity profile generated during synthesis [27] [28] [29]. Reversed-phase high-performance liquid chromatography serves as the primary purification method, utilizing the hydrophobicity differences between the target peptide and synthetic impurities [27] [30] [31].

Preparative reversed-phase chromatography employs C18-modified silica stationary phases with volatile mobile phase systems consisting of water and acetonitrile containing 0.1% trifluoroacetic acid [27] [28] [32]. Gradient elution profiles are carefully optimized to achieve baseline resolution between Delcasertib and closely related impurities, with typical gradients ranging from 20% to 60% organic modifier over 30-60 minutes [27] [32].

Column selection significantly impacts purification efficiency. High-resolution columns with particle sizes of 1.7-2.5 micrometers provide enhanced separation capability, while preparative columns with diameters of 20-50 centimeters enable processing of gram-scale quantities [28] [31] [33]. Load optimization studies determine maximum sample capacity while maintaining resolution, typically achieving 10-35 grams of crude peptide per kilogram of stationary phase [34] [33].

Ion-exchange chromatography serves as a complementary purification step, particularly effective for removing charged impurities and achieving initial purification from crude synthesis mixtures [34]. Cation-exchange resins effectively capture the highly basic transactivator protein segment of Delcasertib, enabling selective elution with salt gradients [28] [34].

Multi-step purification protocols combine ion-exchange capture with reversed-phase polishing to achieve pharmaceutical-grade purity exceeding 99.5% [29] [34]. The ion-exchange step typically increases purity from 74% to 96%, while subsequent reversed-phase chromatography achieves final specifications [34].

Process scale-up from analytical to preparative purification requires systematic optimization of flow rates, gradient profiles, and detection parameters [27] [31] [33]. Linear scaling relationships enable direct transfer of analytical methods to preparative systems, maintaining separation selectivity while increasing throughput [31] [33].

Purification challenges include the formation of peptide aggregates during concentration steps and the potential for disulfide scrambling under certain conditions [19] [35]. Careful pH control and the addition of chaotropic agents help maintain peptide solubility and prevent aggregation [28] [31].

Quality Control Parameters for Research-Grade Production

Quality control for research-grade Delcasertib encompasses multiple analytical parameters to ensure identity, purity, and consistency [36] [29] [37]. Identity verification requires orthogonal analytical methods including mass spectrometry, high-performance liquid chromatography, and amino acid analysis [29] [38] [39].

Mass spectrometry confirms the molecular weight within ±0.01% of the theoretical value (2880.3 g/mol for Delcasertib), utilizing electrospray ionization or matrix-assisted laser desorption/ionization techniques [29] [38]. High-resolution mass spectrometry enables detection of subtle modifications and provides confidence in structural integrity [29] [38].

Purity assessment employs reversed-phase high-performance liquid chromatography with ultraviolet detection at 210-220 nanometers [40] [29] [41]. Research-grade specifications typically require ≥95% purity with no single impurity exceeding 1.5% [29] [42] [39]. The analytical method must be stability-indicating, capable of separating degradation products from the parent peptide [29] [37].

Content determination utilizes amino acid analysis following acid hydrolysis, providing quantitative assessment of peptide content relative to total sample weight [29] [39]. This method serves as the primary assay for peptide quantification, with specifications typically requiring ≥95% peptide content [29] [42].

Counterion analysis determines the identity and quantity of associated salts, commonly acetate or trifluoroacetate depending on the purification conditions employed [29] [37]. Ion chromatography or titration methods quantify counterion content, which typically ranges from 5-15% of total weight [29] [39].

Moisture content determination employs Karl Fischer titration to measure residual water following lyophilization [29] [37]. Peptides are inherently hygroscopic, and moisture content typically ranges from 5-10% depending on storage conditions and humidity exposure [29] [39].

Mass balance calculations ensure that the sum of peptide content, counterion content, and moisture content equals 100% ± 5%, confirming the absence of significant undetermined impurities [29] [37]. This parameter provides overall confidence in analytical completeness and sample characterization [29] [39].

Additional quality control parameters include residual solvent analysis by gas chromatography-mass spectrometry to ensure compliance with International Council for Harmonisation guidelines [29] [38]. For peptides intended for biological applications, bioburden and endotoxin testing according to United States Pharmacopeia methods may be required [29] [37].

Process control measures include monitoring of critical synthesis parameters such as coupling efficiency, deprotection completeness, and intermediate purity [36] [37]. Real-time analytical monitoring enables immediate corrective actions and ensures consistent product quality throughout the manufacturing process [36] [8].

Documentation requirements for research-grade production include comprehensive synthesis records, analytical certificates, and storage recommendations [36] [39]. Traceability systems enable complete batch genealogy and support quality investigations when necessary [36] [37].